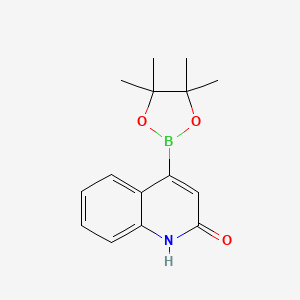
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is a boronic ester derivative of quinolin-2(1h)-one. This compound is notable for its unique structure, which includes a boron atom within a dioxaborolane ring attached to a quinolinone core. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the quinolinone core with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:
Bulk Synthesis of Quinolinone Core: Large-scale cyclization reactions are carried out in industrial reactors.
Suzuki-Miyaura Coupling: The coupling reaction is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
科学研究应用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the quinolinone core can interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylisoindole-1,3-dione: Similar boronic ester group but different core structure.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine: Similar boronic ester group but different heterocyclic core.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is unique due to its combination of a quinolinone core and a boronic ester group. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications that other similar compounds may not be suitable for.
属性
分子式 |
C15H18BNO3 |
|---|---|
分子量 |
271.12 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-9-13(18)17-12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,17,18) |
InChI 键 |
NCEYAFYWYIHGIC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


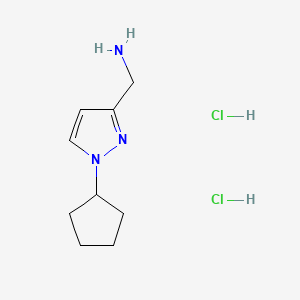
![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
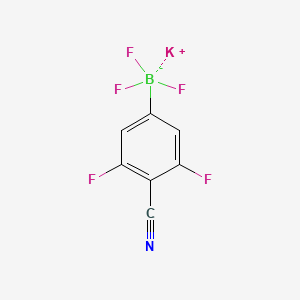
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
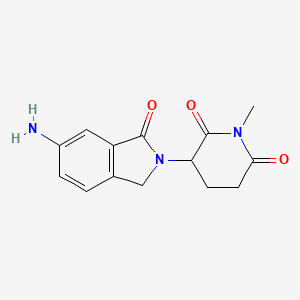

![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
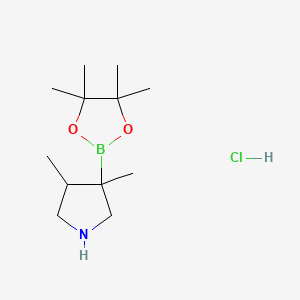
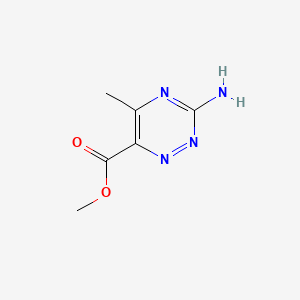
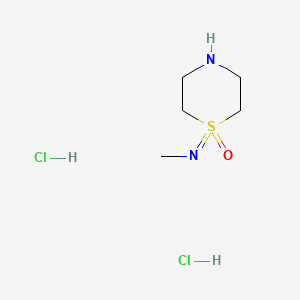
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)
